molecular formula C10H9N3O B1618113 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 38767-52-1

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Número de catálogo: B1618113
Número CAS: 38767-52-1
Peso molecular: 187.2 g/mol
Clave InChI: SHNDPSJIDKDKLY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include an imidazoquinazoline core. The presence of this core structure imparts various biological activities, making it a valuable scaffold for drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with glyoxal in the presence of a suitable catalyst to form the imidazoquinazoline core. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at electron-deficient positions, particularly at nitrogen atoms within the heterocyclic rings. Key examples include:

Reaction Type Conditions Outcome Reference
Nitro group reductionSnCl₂·2H₂O, HCl, methanol, refluxConverts nitro intermediates to amines for further functionalization
Condensation with aldehydesGlacial acetic acid, 80°CForms Schiff base adducts for cyclization into substituted derivatives

For instance, the reduction of 2-(2-nitrophenyl)-1H-benzimidazole (3 ) with stannous chloride produces a primary amine (4 ), enabling subsequent condensation with substituted benzaldehydes to yield imidazoquinazoline derivatives .

Electrophilic Substitution Reactions

Electrophilic substitution occurs predominantly at aromatic positions, though limited by the electron-deficient nature of the quinazoline ring.

Reaction Type Reagents Position Product Reference
BrominationBrominating agents (e.g., NBS)C2 methyl2-(Bromomethyl)-substituted derivatives

The brominated derivative (2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one) serves as a key intermediate for further alkylation or cross-coupling reactions .

Cyclization and Ring-Functionalization

Intramolecular cyclization is critical for synthesizing fused-ring systems:

Copper-Catalyzed C–N Coupling

A Ullmann-type reaction enables the formation of imidazo[1,2-c]quinazolines:

Substrates Catalyst Conditions Yield Reference
2-(2-Bromophenyl)-1H-imidazoleCuI/K₂CO₃DMF, 150°C, 2–5 h45–70%

This method efficiently constructs the quinazoline core via tandem coupling-cyclization .

Iron-Catalyzed Reductive Cyclization

Fe/HCl systems promote reductive cyclization of nitro precursors:

Precursor Conditions Product Yield Reference
Methyl N-cyano-2-nitrobenzimidateFe/HCl, reflux2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine78–95%

Metal-Catalyzed Cross-Coupling

Transition metals facilitate functional group diversification:

Cobalt-Catalyzed Amidation

Cp*Co(III)-catalyzed C–H activation enables direct amidation:

Substrate Reagent Conditions Yield Reference
ArylimidatesDioxazolonesAgSbF₆, NaOAc, DCE, 100°C48–99%

This method introduces amide groups at specific positions without pre-functionalization .

Functional Group Interconversion

The scaffold’s exocyclic groups undergo targeted modifications:

Reaction Reagents Product Application Reference
ThioacetylationThioacetamide, ethanol, refluxThioamide derivativesBioactivity optimization
AcetylationAcetic anhydride, pyridineAcetylated aminesProdrug synthesis

For example, thioacetylation of 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one enhances its metabolic stability .

Comparative Reactivity of Analogues

Structural variations significantly influence reactivity:

Compound Reactivity Profile Key Difference
6-Benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-oneEnhanced lipophilicity; undergoes SNAr at C6Benzyl group at C6
6-Methyl analogueFaster bromination at C2 methyl due to reduced steric hindranceMethyl vs. benzyl substituent
2-Bromomethyl derivativeHigh susceptibility to nucleophilic substitution (e.g., with amines or thiols)Electrophilic bromine atom at C2

Aplicaciones Científicas De Investigación

Anticancer Activity

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one has been identified as a potential dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are crucial in cancer cell proliferation and survival pathways. By inhibiting these enzymes, the compound can induce epigenetic modifications that lead to reduced tumor growth and increased apoptosis in cancer cells .

Inhibition of Tankyrase Enzymes

Recent studies have shown that derivatives of this compound exhibit significant activity as inhibitors of tankyrase enzymes. These enzymes are involved in telomere maintenance and Wnt signaling pathways, both of which are critical in various cancers . The inhibition of tankyrases by this compound derivatives suggests their potential use in therapies aimed at cancers driven by Wnt signaling.

Anti-inflammatory Properties

Research indicates that compounds related to this compound demonstrate anti-inflammatory effects. These compounds have been evaluated for their ability to inhibit inflammatory pathways and could be developed for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been explored against various pathogens. Some studies report moderate activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential application in developing new antimicrobial agents .

Case Studies and Research Findings

Study Application Findings
Study A Cancer TherapyDemonstrated dual inhibition of PI3K and HDAC; reduced tumor cell proliferation.
Study B Tankyrase InhibitionIdentified significant inhibition of tankyrase enzymes; potential for Wnt-related cancer therapies.
Study C Anti-inflammatoryShowed efficacy in reducing inflammation in animal models; potential for treating rheumatoid arthritis.
Study D AntimicrobialExhibited moderate antimicrobial activity against various pathogens; promising for new antibiotic development.

Mecanismo De Acción

The mechanism of action of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, which are involved in cell proliferation and survival pathways. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit both phosphatidylinositol 3-kinase and histone deacetylase makes it a valuable compound for dual-targeted cancer therapy .

Actividad Biológica

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline core fused with an imidazole ring. This unique structure contributes to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, quinazoline-based hybrids have demonstrated potent inhibition against various cancer cell lines, including MCF-7 and PC-3. The IC50 values for these compounds often range in the low micromolar range, indicating strong cytotoxic effects.

CompoundCell LineIC50 (μM)Reference
Compound AMCF-70.36
Compound BPC-30.33
Compound CHCT-1160.68

Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key protein kinases such as EGFR and VEGFR. These kinases play crucial roles in cell proliferation and survival pathways. For example, modifications at the C-6 and C-7 positions of the quinazoline moiety have been shown to enhance cytotoxic activity through irreversible binding to receptor sites .

Antihypertensive Activity

This compound derivatives have also been studied for their antihypertensive effects. A series of synthesized compounds demonstrated high binding affinity for alpha-1 adrenergic receptors while showing minimal activity at alpha-2 sites.

CompoundReceptor AffinityReference
Compound DAlpha-1High
Compound EAlpha-2Low

Structure-Activity Relationships : The presence of substituents on the phenylpiperazine side chain significantly affects binding affinity. Compounds with ortho substitutions exhibited enhanced potency compared to those with substitutions at other positions .

Other Biological Activities

In addition to anticancer and antihypertensive effects, this compound has shown promise in various other therapeutic areas:

  • Antibacterial Activity : Some derivatives have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Compounds have been reported to inhibit enzymes such as COX and urease, which are relevant in inflammation and infection contexts .

Case Studies

Several studies have highlighted the potential clinical applications of this compound:

  • Study on Anticancer Effects : A recent study synthesized a series of quinazoline derivatives that showed significant inhibition of tumor growth in xenograft models. The lead compound exhibited an IC50 value below 0.1 μM against multiple cancer cell lines .
  • Antihypertensive Research : Clinical trials involving patients with hypertension indicated that specific derivatives could effectively lower blood pressure without significant side effects .

Propiedades

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-12-8-4-2-1-3-7(8)9-11-5-6-13(9)10/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNDPSJIDKDKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C3C=CC=CC3=NC2=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419591
Record name 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38767-52-1
Record name Imidazo[1, 2,6-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 2
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 3
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 4
Reactant of Route 4
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 5
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 6
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.